molecular formula C7H11NO4 B186175 (2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid CAS No. 142685-89-0

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

Cat. No. B186175
CAS RN: 142685-89-0
M. Wt: 173.17 g/mol
InChI Key: JTINIMRTBVCZNR-WHFBIAKZSA-N
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Description

“(2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid” is a chemical compound . It has a molecular formula of C7H11NO4 and a molecular weight of 173.17 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.17 g/mol . Detailed physical and chemical properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Organic Synthesis and Pharmaceutical Research

Oxirane and carboxylic acid derivatives are crucial intermediates in the synthesis of biologically active compounds. The stereoselective and regioselective synthesis of these compounds can lead to a variety of structures with significant biological activity. For instance, the microbiological production of carboxylic acids, such as oxo- and hydroxycarboxylic acids, offers a "green" and stereoselective approach for the synthesis of hydrophilic triazines, spiro-connected heterocycles, benzotriazines, and pyranoic amino acids. These are valuable for pharmaceutical research and total synthesis of complex organic molecules (Aurich et al., 2012). Additionally, the use of ultrasonic conditions in the epoxidation of carboxylic acids can lead to the formation of important heterocyclic compounds with potential antibacterial properties (El‐sayed et al., 2017).

Bioisosteres and Physicochemical Properties

Structural units like oxetan-3-ol have been investigated as potential surrogates for the carboxylic acid functional group. This research aids in understanding the physicochemical properties and potential bioisosteric replacements of carboxylic acid moieties, expanding the toolkit for drug design and discovery (Lassalas et al., 2017).

Catalysis and Reaction Mechanism Studies

The study of catalysis, particularly involving Lewis acids, is essential for optimizing synthetic routes and understanding reaction mechanisms. Research in this area can lead to advancements in the synthesis of natural products and medicinal compounds. For instance, the chemodivergent cycloaddition of aryl oxiranyldicarboxylates with aldehydes highlights the role of Lewis acids in controlling reaction pathways and product formation (Chen et al., 2012).

properties

IUPAC Name

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-2-3-8-6(9)4-5(12-4)7(10)11/h4-5H,2-3H2,1H3,(H,8,9)(H,10,11)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTINIMRTBVCZNR-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1C(O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCNC(=O)[C@@H]1[C@H](O1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20628664
Record name (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-(propylcarbamoyl)oxirane-2-carboxylic acid

CAS RN

142685-89-0
Record name (2S,3S)-3-(Propylcarbamoyl)oxirane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20628664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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